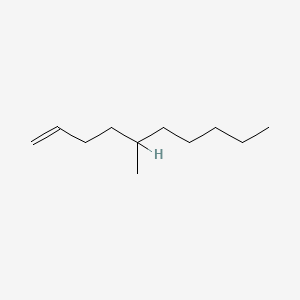
5-Methyldec-1-ene
Descripción general
Descripción
5-methyldec-1-ene is an alkene that is dec-1-ene substituted by a methyl group at position 5. Metabolite observed in cancer metabolism. It has a role as a human metabolite.
This compound belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds.
Aplicaciones Científicas De Investigación
Structural Information
- IUPAC Name: 5-methyldec-1-ene
- CAS Number: 54244-79-0
- Synonyms: 5-Methyl-1-decene, 1-Decene, 5-methyl-
Physical Properties
- Boiling Point: Not extensively documented; however, alkenes generally have lower boiling points than their corresponding alkanes due to their unsaturation.
Cancer Metabolism
This compound has been identified as a metabolite in cancer metabolism. Its presence in biological samples can indicate altered metabolic pathways associated with cancer progression. Research indicates that volatile organic compounds (VOCs), including this alkene, can serve as potential biomarkers for prostate cancer detection .
Biomarker Studies
Recent studies have highlighted the importance of identifying specific volatile compounds in urine that correlate with prostate cancer. In particular, the detection of altered levels of metabolites such as this compound can differentiate cancer patients from healthy individuals, showcasing its potential role in non-invasive diagnostic methods .
Flavoring and Fragrance Industry
Due to its unique chemical properties, this compound may also find applications in the flavoring and fragrance industries. Compounds in the alkene family are often used to create specific scents and flavors, contributing to the formulation of various consumer products.
Synthetic Organic Chemistry
In synthetic organic chemistry, alkenes like this compound serve as intermediates for the production of more complex molecules. Their reactivity allows for various transformations that are essential in creating pharmaceuticals and agrochemicals.
Case Study: Prostate Cancer Biomarkers
A study conducted on urinary volatile profiles identified a panel of compounds that could distinguish prostate cancer patients from controls. Among these compounds was this compound, which demonstrated significant differences in concentration levels between groups, suggesting its utility as a biomarker for early detection .
Table: Comparison of Volatile Compounds in Cancer Detection
| Compound | Sensitivity | Specificity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Detected in urine samples |
| Other VOCs | Variable | Variable | Additional compounds noted |
Propiedades
IUPAC Name |
5-methyldec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFSQGBRCMQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880928 | |
| Record name | 1-decene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54244-79-0 | |
| Record name | 1-decene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















